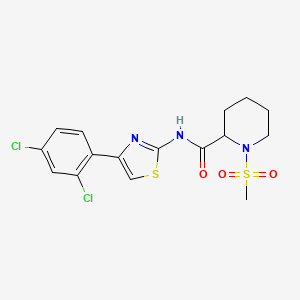
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H17Cl2N3O3S2 and its molecular weight is 434.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Binding
N-(4-(2,4-Dichlorophenyl)Thiazol-2-yl)-1-(Methylsulfonyl)Piperidine-2-Carboxamide has been studied for its interactions with the CB1 cannabinoid receptor. Molecular interaction studies have revealed the conformational analysis of this compound and its role in binding to the CB1 receptor. The compound's distinct conformations and energetic stability have been explored, contributing to our understanding of receptor-ligand interactions in cannabinoid receptors (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Receptor Antagonism
Research has delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This compound serves as a lead in studies exploring the structural requirements for potent and selective antagonistic activity on brain cannabinoid CB1 receptors. Such research aids in characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).
Therapeutic Potential in Alzheimer’s Disease
A series of N-substituted derivatives of this compound has been synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds have been subjected to enzyme inhibition activity against acetyl cholinesterase (AChE), an enzyme associated with Alzheimer's disease, indicating the compound's potential in therapeutic applications (Rehman et al., 2018).
Radiochemistry and Imaging Applications
The compound has also been explored in the field of radiochemistry, particularly in the synthesis of radio-labeled variants for potential use in SPECT (single photon emission computed tomography) imaging. These studies are significant for understanding the in vivo behavior of cannabinoid receptor antagonists and their potential applications in imaging and diagnostics (Lan et al., 1996).
Antibacterial Potentials
Research into acetamide derivatives bearing this compound has revealed their antibacterial potentials. This research contributes to the development of new antibacterial agents, expanding the scope of the compound's applications beyond neuroscience to microbiology (Iqbal et al., 2017).
Antagonist Synthesis and Behavioral Studies
Further studies have synthesized and evaluated this compound as a central cannabinoid receptor antagonist. Behavioral studies following the administration of this antagonist have helped in understanding its effects on physical dependence and potential therapeutic applications (Aceto et al., 1998).
Propriétés
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S2/c1-26(23,24)21-7-3-2-4-14(21)15(22)20-16-19-13(9-25-16)11-6-5-10(17)8-12(11)18/h5-6,8-9,14H,2-4,7H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWIJAUMZBWKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

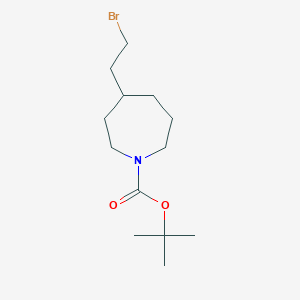
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)
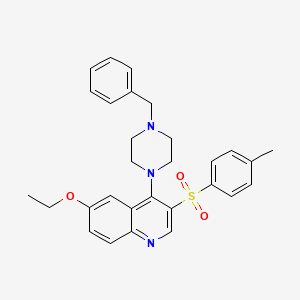

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)

![1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine](/img/structure/B2841671.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)
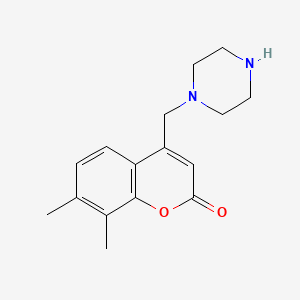
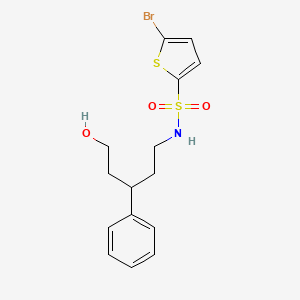
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2841678.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)